Cas no 4292-71-1 (Thiourea,N-butyl-N-phenyl-)

Thiourea,N-butyl-N-phenyl- structure
Product name:Thiourea,N-butyl-N-phenyl-
Thiourea,N-butyl-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N-butyl-N-phenyl-
- 1-butyl-1-phenylthiourea
- 1-butyl-1-phenyl-thiourea
- AG-F-52366
- CTK4I6800
- N-Butyl-N-phenyl-thioharnstoff
- N-butyl-N-phenyl-thiourea
- Urea,1-butyl-1-phenyl-2-thio- (7CI,8CI)
- N-Butyl-N-phenylthiourea
- DTXSID70610130
- 4292-71-1
- AKOS013910447
-
- Inchi: InChI=1S/C11H16N2S/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14)
- InChI Key: PDYBINSXQLDRPO-UHFFFAOYSA-N
- SMILES: C(N(C1C=CC=CC=1)C(N)=S)CCC
Computed Properties
- Exact Mass: 208.10358
- Monoisotopic Mass: 208.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- PSA: 29.26
Thiourea,N-butyl-N-phenyl- Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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